Dalmelitinib
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Overview
Description
Dalmelitinib is a selective, orally active c-Met kinase inhibitor with an IC50 value of 2.9 nM . It binds to the ATP-binding region of c-Met, inducing phosphorylation of MET and inhibiting phosphorylation of AKT and ERK . This compound exhibits a potent inhibitory effect on the proliferation of cancer cells, particularly those with c-Met oncogene amplification, making it a valuable tool in cancer research, especially for non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dalmelitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for this compound are also proprietary and not publicly disclosed. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dalmelitinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Dalmelitinib has several scientific research applications, including:
Chemistry: Used as a tool to study c-Met kinase activity and its inhibition.
Biology: Employed in research to understand the role of c-Met in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Dalmelitinib exerts its effects by selectively inhibiting c-Met kinase activity. It binds to the ATP-binding region of c-Met, inducing phosphorylation of MET and inhibiting the downstream phosphorylation of AKT and ERK . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another c-Met inhibitor used in cancer research.
Cabozantinib: A multi-kinase inhibitor that targets c-Met among other kinases.
Tepotinib: A selective c-Met inhibitor used in cancer therapy.
Uniqueness of Dalmelitinib
This compound is unique due to its high selectivity and potency as a c-Met kinase inhibitor. Its ability to induce phosphorylation of MET and inhibit phosphorylation of AKT and ERK distinguishes it from other similar compounds .
Properties
CAS No. |
1637658-98-0 |
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Molecular Formula |
C22H16FN7O2S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
9-[[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-4-methyl-[1,4]oxazino[3,2-c]quinolin-3-one |
InChI |
InChI=1S/C22H16FN7O2S/c1-28-9-13(7-25-28)12-5-16(23)21-26-27-22(30(21)10-12)33-14-3-4-17-15(6-14)20-18(8-24-17)29(2)19(31)11-32-20/h3-10H,11H2,1-2H3 |
InChI Key |
MFEXYTURXUZOID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NN=C3SC4=CC5=C6C(=CN=C5C=C4)N(C(=O)CO6)C)C(=C2)F |
Origin of Product |
United States |
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